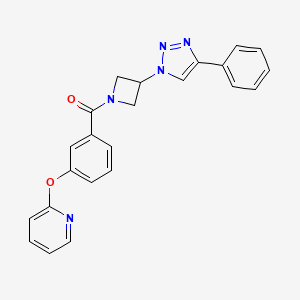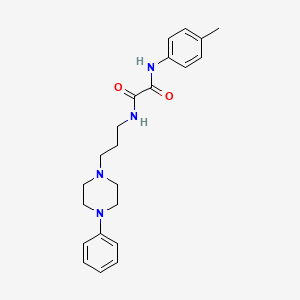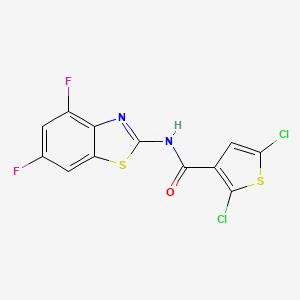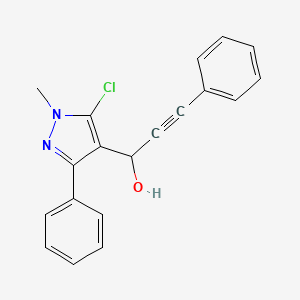
(3-(4-phényl-1H-1,2,3-triazol-1-yl)azétidin-1-yl)(3-(pyridin-2-yloxy)phényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C23H19N5O2 and its molecular weight is 397.438. The purity is usually 95%.
BenchChem offers high-quality (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les composés contenant la fraction 1,2,3-triazole ont été rapportés comme présentant des propriétés antimicrobiennes significatives. Le cycle triazole peut être conjugué avec d'autres groupes hétérocycliques pour cibler divers agents pathogènes bactériens et fongiques. Par exemple, les dérivés de ce composé ont montré une forte activité inhibitrice de la croissance contre certaines souches, indiquant un potentiel en tant qu'agent antimicrobien novateur .
Propriétés antioxydantes
La capacité antioxydante des dérivés de triazole est un autre domaine d'intérêt. Ces composés peuvent être évalués à l'aide de tests tels que le test de piégeage des radicaux libres DPPH, où ils ont démontré une activité remarquable. Cela suggère leur utilisation pour lutter contre les maladies liées au stress oxydatif .
Applications anticancéreuses
Les composés triazoliques ont été explorés pour leurs activités anticancéreuses. La capacité à inhiber la prolifération cellulaire les rend précieux dans la conception de nouvelles thérapies anticancéreuses. Des études de docking moléculaire ont montré que les dérivés de triazole peuvent interagir avec diverses enzymes et récepteurs impliqués dans le cancer .
Recherche antivirale
Le motif structural des 1,2,3-triazoles a été utilisé dans le développement de médicaments antiviraux. Leur interaction avec les protéines virales, telles que la principale protéase du COVID-19, a été étudiée par docking moléculaire, révélant que ces composés pourraient servir d'inhibiteurs puissants pour des virus comme le SARS-CoV-2 .
Découverte de médicaments
Les propriétés uniques du cycle triazole, telles que sa grande stabilité chimique et sa capacité à former des liaisons hydrogène, en font un échafaudage attrayant dans la découverte de médicaments. Il peut imiter la liaison amide, conduisant au développement de divers composés médicinaux, y compris des anticonvulsivants et des antibiotiques .
Chimie supramoléculaire
En chimie supramoléculaire, le cycle triazole peut constituer la base de la création de structures complexes ayant des fonctions spécifiques. Sa capacité à s'engager dans des liaisons hydrogène et son fort moment dipolaire sont avantageux pour concevoir des molécules pour des interactions et des assemblages spécifiques .
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit promising anticancer activity . These compounds are known to interact with various targets, including enzymes like aromatase .
Mode of Action
Similar 1,2,4-triazole derivatives have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity and leading to cell death in the case of cancer cells .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to affect various pathways related to cell proliferation and survival . The downstream effects of these pathway alterations can include cell cycle arrest and apoptosis, contributing to the compound’s anticancer activity .
Pharmacokinetics
1,2,4-triazole derivatives are generally known to have good pharmacokinetic properties due to their ability to form hydrogen bonds with different targets . This can improve their absorption, distribution, metabolism, and excretion (ADME) properties, enhancing their bioavailability .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . This suggests that the compound could induce cell death in cancer cells, potentially through mechanisms such as apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of similar compounds .
Analyse Biochimique
Biochemical Properties
Triazole derivatives are known to interact with a variety of enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazole derivative and the biomolecules it interacts with.
Cellular Effects
Some triazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some triazole derivatives have been found to bind to the colchicine binding site of tubulin , inhibiting its polymerization and disrupting microtubule dynamics.
Temporal Effects in Laboratory Settings
Triazole compounds are generally known for their high chemical stability .
Propriétés
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c29-23(18-9-6-10-20(13-18)30-22-11-4-5-12-24-22)27-14-19(15-27)28-16-21(25-26-28)17-7-2-1-3-8-17/h1-13,16,19H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKIJBWCLKYCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2582232.png)

![1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2582236.png)
![Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2582237.png)

![N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2582243.png)
![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2582244.png)
![2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2582245.png)
![2-{[6-({2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl}sulfanyl)hexyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2582246.png)
![1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone](/img/structure/B2582247.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2582250.png)

![ethyl 4-{1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2582253.png)
![N-[4-(3-methoxyazetidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2582255.png)
